REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9].Cl[SiH](Cl)Cl>>[OH2:9].[C:1]1([CH3:7])[C:6]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
[ 31,838/1972 ]
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.75 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
6.6 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen silsesquioxane resin was prepared by the method
|
Type
|
CUSTOM
|
Details
|
of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at a mixture temperature of 45° C. to 60° C.
|
Type
|
WAIT
|
Details
|
by ageing for 30 minutes at 45° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
layer separation
|
Type
|
CUSTOM
|
Details
|
the toluenesulfonic acid layer (lower layer) was removed
|
Type
|
CUSTOM
|
Details
|
In order to remove the acid present in the upper layer, it
|
Type
|
WASH
|
Details
|
was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio)
|
Type
|
CUSTOM
|
Details
|
by azeotropic drying for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to afford a toluene solution
|
Type
|
CUSTOM
|
Details
|
Removal of the toluene front this toluene solution by reduced pressure (vacuum pump) at 60° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |